molecular formula C16H16N2O4 B5834978 4-nitrobenzyl 4-(dimethylamino)benzoate

4-nitrobenzyl 4-(dimethylamino)benzoate

Cat. No. B5834978
M. Wt: 300.31 g/mol
InChI Key: BEENXQLLXJIQML-UHFFFAOYSA-N
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Description

4-nitrobenzyl 4-(dimethylamino)benzoate is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.

Scientific Research Applications

4-nitrobenzyl 4-(dimethylamino)benzoate has been extensively used in scientific research due to its unique properties. This compound is commonly used as a photoactivatable protecting group for carboxylic acids. It can be used to selectively protect carboxylic acids in the presence of other functional groups. This property makes it an ideal compound for the synthesis of peptides and other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 4-(dimethylamino)benzoate involves the photochemical cleavage of the nitrobenzyl group. Upon exposure to UV light, the nitrobenzyl group undergoes a photoreaction that leads to the release of the protected carboxylic acid. This mechanism of action makes it an ideal compound for the controlled release of bioactive molecules.
Biochemical and Physiological Effects
4-nitrobenzyl 4-(dimethylamino)benzoate has been shown to have minimal biochemical and physiological effects. This compound is relatively non-toxic and does not have any significant side effects. However, it is important to note that this compound should be handled with care as it can be hazardous if not handled properly.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitrobenzyl 4-(dimethylamino)benzoate is its ability to selectively protect carboxylic acids in the presence of other functional groups. This property makes it an ideal compound for the synthesis of peptides and other bioactive molecules. However, one of the limitations of this compound is its sensitivity to UV light. Careful handling and storage are required to prevent premature photoreaction.

Future Directions

There are many potential future directions for the use of 4-nitrobenzyl 4-(dimethylamino)benzoate in scientific research. One potential application is in the development of new photoactivatable protecting groups for other functional groups. Additionally, this compound could be used in the development of new drug delivery systems that utilize controlled release mechanisms. Finally, further studies could be conducted to investigate the potential use of 4-nitrobenzyl 4-(dimethylamino)benzoate in the synthesis of novel bioactive molecules.
Conclusion
In conclusion, 4-nitrobenzyl 4-(dimethylamino)benzoate is a unique compound that has many potential applications in scientific research. Its ability to selectively protect carboxylic acids in the presence of other functional groups makes it an ideal compound for the synthesis of peptides and other bioactive molecules. The photochemical cleavage of the nitrobenzyl group also makes it an ideal compound for the controlled release of bioactive molecules. With further research, this compound could potentially be used in the development of new drug delivery systems and the synthesis of novel bioactive molecules.

Synthesis Methods

The synthesis of 4-nitrobenzyl 4-(dimethylamino)benzoate involves the reaction between 4-nitrobenzyl chloride and 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure compound.

properties

IUPAC Name

(4-nitrophenyl)methyl 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-17(2)14-9-5-13(6-10-14)16(19)22-11-12-3-7-15(8-4-12)18(20)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEENXQLLXJIQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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